molecular formula C21H16N3O4S+ B280486 2,3-dimethyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium

2,3-dimethyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium

Cat. No.: B280486
M. Wt: 406.4 g/mol
InChI Key: QTVFSZVITMEZBT-UHFFFAOYSA-N
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Description

2,3-dimethyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyridines. This compound is characterized by its unique structure, which includes two nitrophenyl groups and a thiazole ring fused to a pyridine ring. The presence of nitro groups and the thiazole ring imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethylpyridine with 3-nitrobenzaldehyde in the presence of a base to form an intermediate, which is then cyclized with a thioamide to form the thiazole ring. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amine derivatives, while oxidation can produce nitroso compounds.

Scientific Research Applications

2,3-dimethyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.

    Industry: It is used in the development of dyes, pigments, and other materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2,3-dimethyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The thiazole ring can interact with specific protein targets, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethyl-6,7-bis(4-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium
  • 2,3-dimethyl-6,7-bis(2-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium
  • 2,3-dimethyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-5-ium

Uniqueness

The uniqueness of 2,3-dimethyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium lies in its specific substitution pattern and the presence of nitro groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C21H16N3O4S+

Molecular Weight

406.4 g/mol

IUPAC Name

2,3-dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium

InChI

InChI=1S/C21H16N3O4S/c1-13-14(2)29-21-11-19(15-5-3-7-17(9-15)23(25)26)20(12-22(13)21)16-6-4-8-18(10-16)24(27)28/h3-12H,1-2H3/q+1

InChI Key

QTVFSZVITMEZBT-UHFFFAOYSA-N

SMILES

CC1=C(SC2=[N+]1C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-])C

Canonical SMILES

CC1=C(SC2=[N+]1C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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